molecular formula C8H14O B12094798 2-Ethyl-3-propylacrolein, (Z)- CAS No. 88288-45-3

2-Ethyl-3-propylacrolein, (Z)-

Cat. No.: B12094798
CAS No.: 88288-45-3
M. Wt: 126.20 g/mol
InChI Key: PYLMCYQHBRSDND-VURMDHGXSA-N
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Description

2-Ethyl-3-propylacrolein, (Z)- is an organic compound classified as an aldehyde. It is characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group (C=C-C=O). This structure imparts unique reactivity and properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method for 2-Ethyl-3-propylacrolein, (Z)- involves the oxidation of 2-hexenol using hydrogen peroxide in the presence of a catalyst . This reaction proceeds under controlled conditions to yield the target product.

Industrial Production Methods: Industrial production methods for 2-Ethyl-3-propylacrolein, (Z)- are not extensively documented in the literature. the compound’s synthesis typically involves standard organic synthesis techniques, including oxidation reactions and catalytic processes.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-propylacrolein, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts such as palladium or platinum.

    Polymerization: Acid catalysts are frequently used to facilitate polymerization reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Saturated aldehydes.

    Polymerization: Various polymeric products depending on the reaction conditions.

Mechanism of Action

The specific mechanism of action of 2-Ethyl-3-propylacrolein, (Z)- in biological systems is not well-documented. its reactivity is primarily attributed to the presence of the conjugated system (C=C-C=O), which allows it to participate in various chemical reactions. The compound’s effects are likely mediated through interactions with cellular components and enzymes involved in oxidative stress and cytotoxicity .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-propylacrolein, (Z)- is unique due to its specific structural configuration and the presence of both ethyl and propyl groups. This combination imparts distinct reactivity and properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88288-45-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-2-ethylhex-2-enal

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6-

InChI Key

PYLMCYQHBRSDND-VURMDHGXSA-N

Isomeric SMILES

CCC/C=C(/CC)\C=O

Canonical SMILES

CCCC=C(CC)C=O

flash_point

110 °F (NTP, 1992)

physical_description

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992)
Liquid

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Origin of Product

United States

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